N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide
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Overview
Description
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoxaline core, an aniline group with an acetyl substitution, and a methylbenzenesulfonamide moiety, making it a unique and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, followed by further functionalization to introduce the aniline and sulfonamide groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the quinoxaline core.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of a benzene ring.
3-(2-nitrobenzyl)quinoxalin-2(1H)-ones: Similar quinoxaline core but with different functional groups.
Uniqueness
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-7-5-10-19(13-15)31(29,30)27-23-22(25-20-11-3-4-12-21(20)26-23)24-18-9-6-8-17(14-18)16(2)28/h3-14H,1-2H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBSHVITNXKHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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